2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol
Description
Properties
CAS No. |
84522-07-6 |
|---|---|
Molecular Formula |
C5H9N5O2 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethanol |
InChI |
InChI=1S/C5H9N5O2/c6-3-8-4(7)10-5(9-3)12-2-1-11/h11H,1-2H2,(H4,6,7,8,9,10) |
InChI Key |
NNGSAOWVXUXCDK-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=N1)N)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol typically involves the reaction of 4,6-diamino-1,3,5-triazine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a basic catalyst such as piperidine, and the temperature is maintained between 20-40°C . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene glycol replaces a hydrogen atom on the triazine ring.
Industrial Production Methods
In an industrial setting, the production of 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing continuous flow techniques to ensure consistent product quality. The use of high-purity reagents and solvents is also crucial to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution with halides can produce halogenated triazine derivatives.
Scientific Research Applications
2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a structural and functional comparison of 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol with analogous triazine derivatives:
Key Differences in Properties and Reactivity
Solubility: The ethoxyethanol group in 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol enhances hydrophilicity compared to the hydroxymethyl analog () . Melarsoprol’s dithiarsolane group confers lipophilicity, enabling blood-brain barrier penetration but increasing toxicity .
Synthetic Routes: 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol is synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with ethanolamine derivatives . Melarsoprol requires complex arsenic-containing intermediates, limiting its scalability .
Biological Activity: Melarsoprol’s arsenic moiety enables antiparasitic activity but poses severe side effects (e.g., encephalopathy) . Triazine-ethoxyethanol derivatives lack arsenic, reducing toxicity but may require functionalization for bioactivity .
Polymer Applications: The methacrylate derivative () undergoes radical polymerization, unlike the ethoxyethanol variant, which is more suited for hydrophilic crosslinking .
Research Findings
- Cytotoxicity: Triazine derivatives with extended aromatic systems (e.g., coumarin hybrids in ) exhibit cytotoxic activity against cancer cells (IC₅₀ values < 100 nM), whereas 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol’s bioactivity remains underexplored .
- Thermal Stability: Ethoxyethanol-substituted triazines decompose above 250°C, making them suitable for high-temperature polymer applications .
Biological Activity
2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol, also known by its CAS number 84522-07-6, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 171.16 g/mol
- Density : 1.533 g/cm³
- Boiling Point : 519.585 °C
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 171.16 g/mol |
| Density | 1.533 g/cm³ |
| Boiling Point | 519.585 °C |
Biological Activity Overview
The biological activity of 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol has been primarily investigated in the context of its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Research indicates that compounds related to this structure exhibit significant antiviral properties, particularly against HIV.
The compound acts by inhibiting the reverse transcriptase enzyme critical for the replication of HIV. This inhibition prevents the virus from converting its RNA into DNA, thereby halting its replication cycle. Studies have shown that derivatives of this compound can effectively target both wild-type and drug-resistant strains of the virus .
Pharmacological Studies and Findings
- Antiviral Activity : A study conducted in 2010 demonstrated that a series of 4,6-diamino-1,3,5-triazin-2-ol compounds exhibited excellent activity against HIV-1. The lead compounds showed a favorable pharmacokinetic profile in rat models .
- Antitumor Activity : Another area of research explored the anticancer potential of triazine derivatives. For instance, compounds synthesized from similar structures demonstrated significant in vitro antitumor activity against melanoma cell lines . The leading candidate showed a GI(50) value of M, indicating potent cytotoxic effects.
Case Study 1: HIV Inhibition
In a comparative study examining various NNRTIs, compounds derived from the triazine structure were tested for their efficacy against different strains of HIV. The results indicated that these compounds not only inhibited viral replication effectively but also maintained activity against strains resistant to conventional therapies .
Case Study 2: Anticancer Properties
A series of synthesized triazine derivatives were evaluated for their anticancer properties using several cancer cell lines. One notable compound demonstrated remarkable activity against melanoma cells with a TGI (Total Growth Inhibition) value of M . This suggests potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
